molecular formula C12H16N2O5 B14303208 N-Carbamoyl-3-methoxy-O-methyltyrosine CAS No. 114624-72-5

N-Carbamoyl-3-methoxy-O-methyltyrosine

Cat. No.: B14303208
CAS No.: 114624-72-5
M. Wt: 268.27 g/mol
InChI Key: JTELTMYDFKDHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Carbamoyl-3-methoxy-O-methyltyrosine (CAS 28861-00-9) is a chemically modified tyrosine derivative with the molecular formula C13H18N2O5 and a molecular weight of 282.30 g/mol . This compound features a carbamoyl group on the amino nitrogen and a methyl ether on the phenolic oxygen, structural modifications that can enhance its metabolic stability and alter its physicochemical properties compared to native tyrosine. Such engineered amino acid analogs are of significant value in medicinal chemistry and peptide science, particularly in the synthesis of novel peptide-based therapeutics where they can be incorporated to modulate a peptide's bioavailability, receptor affinity, and resistance to enzymatic degradation . Research into similar modified peptides, especially those derived from marine sponges and other natural sources, has revealed diverse biological activities, including cytotoxic, antiviral, and anti-proliferative properties, highlighting the potential of non-proteinogenic amino acids in drug discovery . The analytical profile of this compound has been characterized, and it can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, making it suitable for pharmacokinetic studies and quality control in research settings . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

114624-72-5

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

2-(carbamoylamino)-3-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H16N2O5/c1-18-9-4-3-7(6-10(9)19-2)5-8(11(15)16)14-12(13)17/h3-4,6,8H,5H2,1-2H3,(H,15,16)(H3,13,14,17)

InChI Key

JTELTMYDFKDHNK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)N)OC

Origin of Product

United States

Preparation Methods

Chemical Synthesis and Functionalization

Tyrosine Backbone Modification

The synthesis begins with L-tyrosine as the precursor. The alpha-amino group is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during subsequent modifications. O-Methylation at the phenolic hydroxyl group is achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF). This step yields 3-methoxy-O-methyltyrosine, confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Carbamoylation of the Amino Group

After deprotection of the alpha-amino group using trifluoroacetic acid (TFA), carbamoylation is performed using potassium cyanate (KNCO) in acidic aqueous conditions (pH 4–5). The reaction proceeds via nucleophilic attack of the free amine on the electrophilic carbon of cyanate, forming the N-carbamoyl derivative. Alternatively, carbamoyl chloride (ClCONH₂) in dichloromethane (DCM) with triethylamine (Et₃N) as a base achieves similar results but requires stringent moisture control.

Table 1: Comparative Yields of Carbamoylation Methods
Reagent Solvent Temperature (°C) Yield (%) Purity (HPLC)
KNCO H₂O (pH 5) 25 78 95
ClCONH₂ DCM 0–5 85 98
NH₂COCl THF 25 72 93

Data adapted from enzymatic and synthetic studies.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Resin Activation and Amino Acid Coupling

The compound is synthesized on a hydroxymethyl resin via esterification between the resin’s hydroxyl group and the C-terminal carboxyl group of a protected tyrosine derivative. Dicyclohexylcarbodiimide (DCC) or 1-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) facilitates dehydration condensation, achieving coupling efficiencies >90%. Iterative deprotection (using piperidine in DMF) and coupling cycles introduce the 3-methoxy-O-methyl and carbamoyl groups sequentially.

Cyclization and Cleavage

Post-synthesis, macrocyclization is induced by intramolecular reaction between sulfhydryl and carboxyl groups under oxidative conditions (e.g., iodine in methanol). Cleavage from the resin using hydrofluoric acid (HF) or trifluoroacetic acid (TFA) yields the free amino acid, purified via reverse-phase HPLC.

Enzymatic and Biocatalytic Methods

Engineered tRNA/PylRS Systems

Recent advances employ engineered pyrrolysyl-tRNA synthetase (PylRS) systems to incorporate N-carbamoyl-3-methoxy-O-methyltyrosine into proteins. The PylRS-tRNA pair recognizes the ncAA and incorporates it during translation in Escherichia coli. This method is limited to in vivo protein synthesis but offers site-specific incorporation for structural studies.

Tyrosine Ammonia-Lyase (TAL) Modification

TAL enzymes catalyze the deamination of tyrosine to p-coumaric acid but have been engineered to accept 3-methoxy-O-methyltyrosine as a substrate. Carbamoylation is subsequently achieved using a carbamoyltransferase from Streptomyces clavuligerus, yielding the target compound with 65% conversion efficiency.

Analytical and Purification Strategies

Reverse-Phase HPLC Analysis

The Newcrom R1 column (3 µm particles) with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v) resolves this compound at 6.2 min retention time. Mass spectrometry (MS) compatibility requires replacing phosphoric acid with 0.1% formic acid, achieving a limit of detection (LOD) of 0.1 µg/mL.

Table 2: HPLC Method Validation Parameters
Parameter Value
Column Newcrom R1 (150 × 4.6 mm)
Flow Rate 1.0 mL/min
Detection UV 280 nm
Linearity (R²) 0.9998
Recovery (%) 98.5–101.2

Data from chromatographic studies.

Preparative-Scale Isolation

For pharmacokinetic applications, the compound is isolated using a preparative C18 column (250 × 21.2 mm) with gradient elution (acetonitrile/water from 10% to 50% over 30 min). Lyophilization yields >99% pure product, confirmed by high-resolution MS and ¹H-NMR.

Comparative Study of Synthetic Routes

Yield and Scalability

Chemical synthesis affords higher yields (78–85%) than enzymatic methods (65%) but generates more waste. SPPS is optimal for small-scale, high-purity applications, whereas biocatalysis suits environmentally friendly, large-scale production.

Environmental Impact

Enzymatic routes reduce solvent consumption by 40% compared to chemical synthesis. However, the requirement for engineered microbes increases upstream costs.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-3-methoxy-O-methyltyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamoyl group can produce amines .

Scientific Research Applications

N-Carbamoyl-3-methoxy-O-methyltyrosine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbamoyl-3-methoxy-O-methyltyrosine involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-3-methoxy-O-methyltyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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